
4-Azetidinomethyl-4'-methoxybenzophenone
Description
4-Azetidinomethyl-4'-methoxybenzophenone is a benzophenone derivative featuring a methoxy group at the 4'-position and an azetidinomethyl moiety (a four-membered azetidine ring attached via a methyl group) at the 4-position. Benzophenones are widely studied for their roles in pharmaceuticals, UV absorption, and catalysis.
Potential Applications:
- Pharmaceuticals: Azetidinone derivatives are known for antimicrobial and anti-inflammatory activities .
- Photocatalysis: Methoxy-substituted benzophenones like 4,4′-dimethoxybenzophenone exhibit high catalytic efficiency in synthetic reactions .
- UV Absorption: Analogous compounds, such as 2-hydroxy-4-methoxybenzophenone, are industrial UV absorbers .
Friedel-Crafts acylation to form the benzophenone core, as seen in halogenated analogs .
Azetidine ring incorporation using methods similar to those for 2-azetidinone derivatives, such as cyclization or nucleophilic substitution .
Properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(4-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-17-9-7-16(8-10-17)18(20)15-5-3-14(4-6-15)13-19-11-2-12-19/h3-10H,2,11-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUILFYUEVLYKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642788 | |
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-40-7 | |
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Azetidinomethyl-4’-methoxybenzophenone typically involves the reaction of 4-methoxybenzophenone with azetidine in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-Azetidinomethyl-4’-methoxybenzophenone undergoes various chemical reactions, including:
Scientific Research Applications
4-Azetidinomethyl-4’-methoxybenzophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Azetidinomethyl-4’-methoxybenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors . The azetidine ring and methoxybenzophenone moiety contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on standard molecular formulas.
Table 3: Physicochemical Properties
Key Findings and Implications
Substituent Effects: Methoxy Groups: Enhance electron donation, improving photocatalytic activity and COX inhibition . Halogens (Cl, Br): Increase molecular weight and polarity, affecting solubility and UV characteristics .
Research Gaps: Empirical data on the target compound’s synthesis, stability, and toxicity are lacking. Comparative studies on azetidinomethyl vs. other substituents (e.g., halogen, hydroxyl) are needed.
Test photocatalytic efficiency relative to 4,4′-dimethoxybenzophenone .
Biological Activity
4-Azetidinomethyl-4'-methoxybenzophenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a methoxy group attached to a benzophenone moiety with an azetidine ring. This unique structure contributes to its diverse biological activities.
Biological Activities
Research indicates that this compound exhibits various biological properties, including:
- Antimicrobial Activity : Preliminary studies suggest the compound has significant antimicrobial effects against a range of pathogens.
- Anticancer Properties : Investigations have shown potential anticancer activity, particularly through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines.
- Enzyme Modulation : The compound may interact with specific enzymes, influencing metabolic pathways and cellular processes.
Summary of Biological Activities
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may lead to altered metabolic processes within cells.
- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
- Induction of Apoptosis : In cancer cells, the compound can trigger apoptotic pathways, leading to programmed cell death.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : A study tested the compound against various bacterial strains, demonstrating significant inhibitory effects on both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those for standard antibiotics, indicating its potential as an antimicrobial agent.
- Cancer Cell Line Study : In vitro experiments conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
Safety and Toxicology
Toxicological assessments are crucial for evaluating the safety profile of this compound. Current findings suggest:
- Low Acute Toxicity : Initial toxicity studies indicate low acute toxicity in animal models at therapeutic doses.
- Potential Side Effects : Long-term exposure studies are necessary to assess chronic toxicity and any potential side effects associated with prolonged use.
Q & A
Q. What are the standard synthetic routes for 4-Azetidinomethyl-4'-methoxybenzophenone, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or coupling reactions. Key parameters include:
- Solvent selection : Dichloromethane or tetrahydrofuran (THF) for improved solubility .
- Temperature : 80–90°C for efficient acylation, as seen in related benzophenone derivatives .
- Catalysts : Anhydrous AlCl₃ for Friedel-Crafts reactions .
- Purification : Recrystallization from ethanol or ether to achieve >98% purity .
Example protocol: Reflux equimolar substrates in THF with AlCl₃ for 4–6 hours, followed by acid quenching and solvent removal .
Q. How can basic spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for signals at δ 3.8–4.0 ppm (methoxy group) and δ 7.2–8.1 ppm (aromatic protons). Azetidine protons appear as multiplet peaks at δ 2.5–3.5 ppm .
- IR : Stretching vibrations at ~1650 cm⁻¹ (ketone C=O) and ~1250 cm⁻¹ (C-O of methoxy group) .
- Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular formula (e.g., C₁₇H₁₇NO₂) .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer :
- Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation .
- Avoid prolonged exposure to UV light, as benzophenones can undergo photodegradation .
Advanced Research Questions
Q. How can conflicting data on reaction yields for similar benzophenones be resolved?
- Methodological Answer :
- Controlled Replicates : Perform triplicate reactions under identical conditions (solvent, temperature, catalyst loading).
- Analytical Cross-Check : Use HPLC (C18 column, acetonitrile/water gradient) to quantify purity and identify byproducts .
- Parameter Sensitivity Analysis : Vary one parameter (e.g., solvent polarity) while holding others constant to isolate yield discrepancies .
Q. What advanced techniques (e.g., X-ray crystallography, computational modeling) elucidate the 3D structure and electronic properties?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol. Analyze dihedral angles (e.g., ~57° between aromatic rings in analogs) and hydrogen-bonding networks .
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to predict HOMO-LUMO gaps and electrostatic potential surfaces .
- SC-XRD Data : Compare bond lengths (e.g., C=O at 1.21 Å) and torsion angles with analogous structures .
Q. How can the compound’s biological activity (e.g., antimicrobial, anticancer) be systematically evaluated?
- Methodological Answer :
- In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC against E. coli and S. aureus) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ dose-response curves .
- Mechanistic Studies : Fluorescence-based DNA intercalation assays or flow cytometry for apoptosis detection .
Q. What strategies improve the compound’s photostability for material science applications?
- Methodological Answer :
- UV Absorber Blending : Co-formulate with 2,2'-dihydroxy-4-methoxybenzophenone (UV-24) to enhance UV-A/UV-B resistance .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) to reduce photodegradation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.